Pirbuterol hydrochloride
Overview
Description
Pirbuterol is a beta-2 adrenergic bronchodilator . It is used alone or together with other medicines to prevent bronchospasm in patients 12 years of age and older with asthma, bronchitis, emphysema, and other lung diseases .
Molecular Structure Analysis
Pirbuterol hydrochloride has a chemical formula of C12H22Cl2N2O3 . Its average mass is 313.219 and its monoisotopic mass is 312.10 .
Physical And Chemical Properties Analysis
Pirbuterol hydrochloride has a chemical formula of C12H22Cl2N2O3 . Its average mass is 313.219 and its monoisotopic mass is 312.10 .
Scientific Research Applications
Hemodynamic Effects in Congestive Heart Failure
Pirbuterol hydrochloride, an orally effective β-adrenergic agonist, has shown promising effects in improving hemodynamic abnormalities in patients with congestive heart failure. Rude et al. (1981) demonstrated that pirbuterol induced an increase in cardiac index and a fall in systemic vascular resistance without increasing myocardial oxygen consumption or provoking myocardial ischemia in patients with chronic congestive heart failure (Rude et al., 1981).
Bronchodilatory Properties
Pirbuterol hydrochloride has been recognized for its beta2 adrenergic agonist activity, particularly in treating reversible obstructive pulmonary disease. It's structurally similar to albuterol and has shown effectiveness in oral doses for chronic obstructive pulmonary disease and by aerosol for asthma. Studies by Weber and Nelson (1984) highlighted its effectiveness in doses of 15–20 mg orally and 400 μg or greater by aerosol (Weber & Nelson, 1984).
Analytical Detection and Measurement
Mohamed and Aboul‐Enein (1985) developed a fluorometric and spectrophotometric method for assaying pirbuterol hydrochloride in both authentic and dosage forms. This method enabled precise determination and analysis of pirbuterol in various forms, which is crucial for ensuring correct dosage and purity (Mohamed & Aboul‐Enein, 1985).
Stability Analysis
Understanding the stability of pirbuterol hydrochloride is essential for its effective usage in medical treatments. Bansal and Monkhouse (1977) explored the hydrolytic degradation of pirbuterol under various conditions, finding the most stable region for the drug to be at pH 1-2 (Bansal & Monkhouse, 1977).
Selectivity and Efficacy as a Beta2 Adrenergic Bronchodilator
Research by Moore, Constantine, and Barth (1978) highlighted pirbuterol's selectivity for pulmonary tissue compared to cardiac tissue, making it a highly effective beta2 adrenergic bronchodilator for treating conditions like asthma and bronchospasm (Moore, Constantine, & Barth, 1978).
Safety And Hazards
Pirbuterol may cause serious side effects, including worsening trouble breathing, coughing and wheezing (paradoxical bronchospasm), heart problems including faster heart rate and higher blood pressure, possible death in people with asthma who use too much pirbuterol, and worsening of other medical problems in people who also use pirbuterol including increases in blood sugar .
Future Directions
As with all sympathomimetic aerosol medication, cardiac arrest and even death may be associated with abuse of pirbuterol . Therefore, it’s crucial to follow all directions on your medicine label and package. If you do not understand the directions or you are not sure how to use the inhaler, ask your doctor to show you what to do .
properties
IUPAC Name |
6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDFCZTVVCWBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38677-81-5 (Parent) | |
Record name | Pirbuterol hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045120 | |
Record name | Pirbuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirbuterol hydrochloride | |
CAS RN |
38029-10-6 | |
Record name | Pirbuterol hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirbuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6793T658K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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